molecular formula C20H19NO4S2 B2934196 (E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 890608-60-3

(E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2934196
CAS RN: 890608-60-3
M. Wt: 401.5
InChI Key: IEJSHEDGYPKAIT-SFQUDFHCSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazolidine ring, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthetic procedures .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom ), a thiazolidine ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carboxylic acid group (consisting of a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom).


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form an ester .

Scientific Research Applications

Anticancer and Antiproliferative Effects

  • Novel thioxothiazolidin-4-one derivatives, including structures similar to the specified compound, have shown significant anticancer and antiangiogenic effects in in vivo studies against mouse tumors. These compounds effectively reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice, indicating their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
  • Another study on thiazolidinone derivatives evaluated their cytotoxicity and ability to induce apoptosis in human leukemia cells. The study highlighted the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties, with certain derivatives demonstrating potent anticancer activity on leukemia cell lines (Chandrappa et al., 2009).

Antimicrobial Activity

  • Thiazolidinone compounds have also been explored for their antimicrobial activity. For example, certain derivatives were synthesized and showed activity against various bacterial and fungal species, suggesting their utility in addressing microbial infections (Patel & Shaikh, 2010).

Synthesis and Chemical Characterization

  • Research has also focused on the synthesis and chemical characterization of thiazolidinone derivatives. Studies have outlined methods for synthesizing these compounds, including photoinduced oxidative annulation techniques, providing access to highly functionalized polyheterocyclic compounds. Such synthesis methods are crucial for developing derivatives with enhanced pharmacological activities (Zhang et al., 2017).

Trypanocidal and Anticancer Activity

  • Some thiazolidinone derivatives have been synthesized and evaluated for their trypanocidal and anticancer activities, with certain compounds inhibiting the growth of parasites at sub-micromolar concentrations and demonstrating significant selectivity indices. This highlights the potential of thiazolidinone derivatives in treating diseases caused by Trypanosoma species as well as their anticancer capabilities (Holota et al., 2019).

properties

IUPAC Name

4-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-2-13-5-7-14(8-6-13)16-10-9-15(25-16)12-17-19(24)21(20(26)27-17)11-3-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,22,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSHEDGYPKAIT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

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